5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide
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Overview
Description
5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
N-Dimethylation: The N-dimethylation of the indole nitrogen can be carried out using methylating agents such as methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Scientific Research Applications
5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
N-Phenyl-1H-indole-2-carboxamide: Lacks the hydroxyl and dimethyl groups.
5-Hydroxy-1H-indole-2-carboxamide: Lacks the N-dimethyl and N-phenyl groups.
Uniqueness
5-Hydroxy-N,1-dimethyl-N-phenyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
160153-66-2 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-hydroxy-N,1-dimethyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-18(13-6-4-3-5-7-13)17(21)16-11-12-10-14(20)8-9-15(12)19(16)2/h3-11,20H,1-2H3 |
InChI Key |
OURSOMLIIYDTJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C=C1C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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